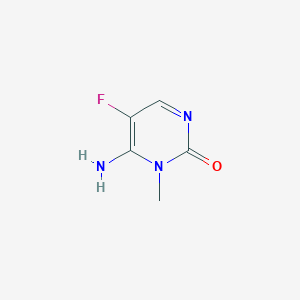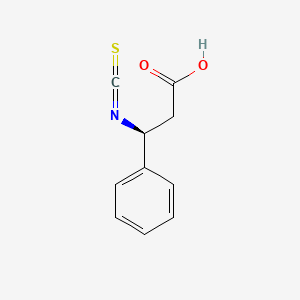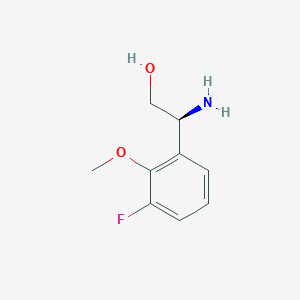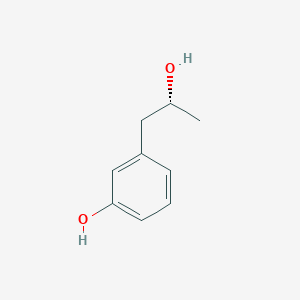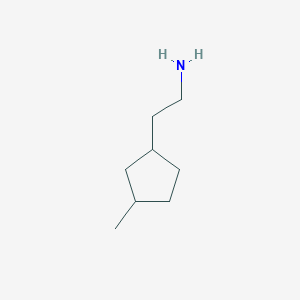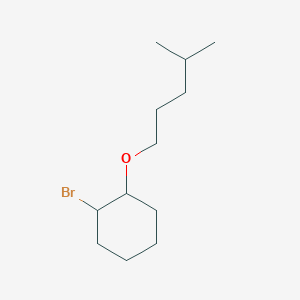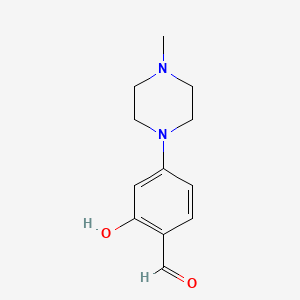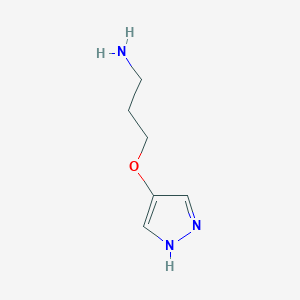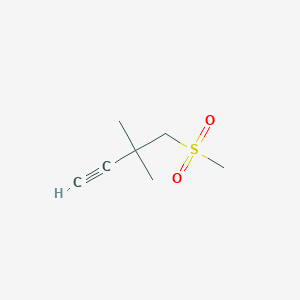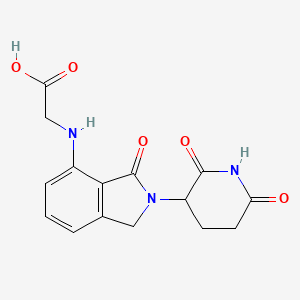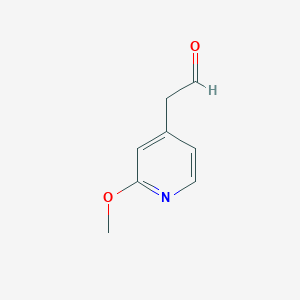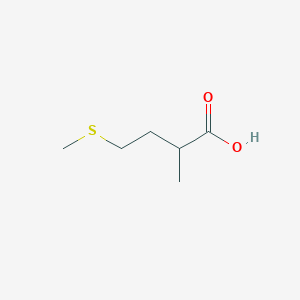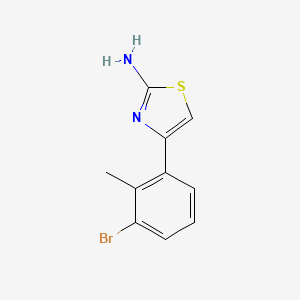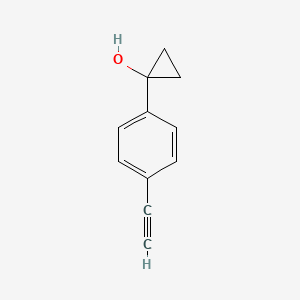
1-(4-Ethynylphenyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethynylphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group with an ethynyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)cyclopropan-1-ol typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the reaction of alkenes with diazomethane or other diazo compounds in the presence of a catalyst such as copper or rhodium . The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial production would likely involve scalable processes such as the use of continuous flow reactors and optimized catalytic systems to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynylphenyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 1-(4-Ethynylphenyl)cyclopropanone.
Reduction: Formation of 1-(4-Ethylphenyl)cyclopropan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-Ethynylphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethynyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets, making it a versatile molecule in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)cyclopropan-1-ol: Similar structure but with a methoxy group instead of an ethynyl group.
1-(2-Ethynylphenyl)cyclopropan-1-ol: Similar structure but with the ethynyl group at the ortho position.
Uniqueness
1-(4-Ethynylphenyl)cyclopropan-1-ol is unique due to the presence of the ethynyl group at the para position, which can significantly influence its electronic properties and reactivity compared to its analogs
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10O/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h1,3-6,12H,7-8H2 |
InChI Key |
RRSXFZIKEYGCLE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


